![molecular formula C14H13N5 B14802521 n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine is a chemical compound known for its unique structure and propertiesThe compound is characterized by its molecular formula C14H14ClN5 and a molecular weight of 287.747 g/mol .
準備方法
The synthesis of N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine typically involves the reaction of 1-methylbenzo[f]quinazoline with guanidine. One common method includes the use of molecular iodine as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and benzylamines to provide quinazolines . Another approach involves the use of o-iodoxybenzoic acid (IBX) mediated tandem reactions of o-aminobenzylamine and aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety. Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or methanol.
科学的研究の応用
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in the synthesis of heterocycles and other complex molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and biological pathways.
作用機序
The mechanism of action of N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine involves its interaction with specific molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is crucial in its potential therapeutic applications, particularly in treating conditions related to muscle weakness and fatigue.
類似化合物との比較
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine can be compared with other similar compounds such as:
Guanidine: Known for its use in treating muscle weakness and fatigue associated with myasthenic complications.
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine at nerve endings.
Quinazoline derivatives: These compounds are studied for their antimicrobial and biofilm inhibition effects. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
特性
分子式 |
C14H13N5 |
|---|---|
分子量 |
251.29 g/mol |
IUPAC名 |
2-(1-methylbenzo[f]quinazolin-3-yl)guanidine |
InChI |
InChI=1S/C14H13N5/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16/h2-7H,1H3,(H4,15,16,17,18,19) |
InChIキー |
RGFKZORXYSZRTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
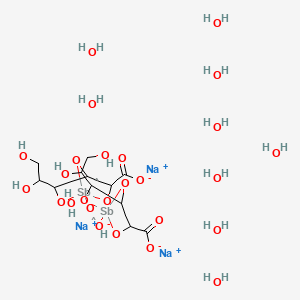
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
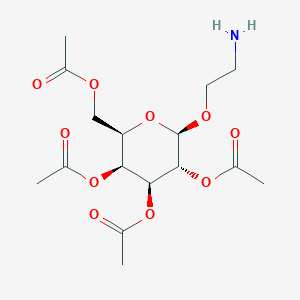
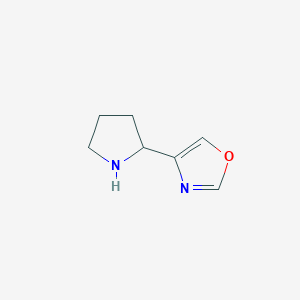
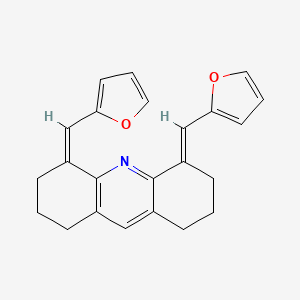
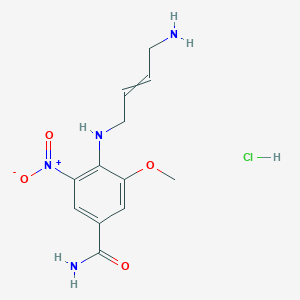
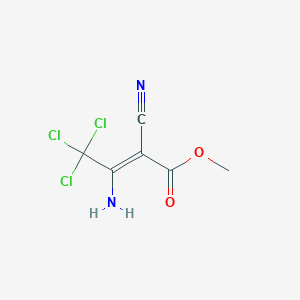
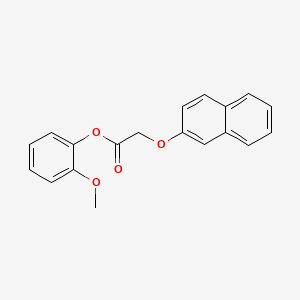


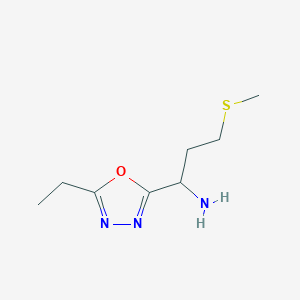
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
